Lipophilicity Modulation: logP Reduction of 0.23 Units Versus 6-Fluoro Analog Enhances Aqueous Solubility Potential
The target compound exhibits a calculated logP of 3.25, which is 0.23 log units lower than the 6-fluoro substituted analog (logP 3.48) . This difference corresponds to an approximately 1.7-fold reduction in calculated octanol-water partition coefficient, translating to a modestly improved predicted aqueous solubility (logSw –4.58 for target vs. an estimated –4.81 for the 6-fluoro analog) . The lower logP is attributable to the absence of the electronegative fluorine substituent at the 6-position of the tetrahydrocarbazole, which preserves a less lipophilic scaffold surface .
| Evidence Dimension | Calculated partition coefficient (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 3.25; logD = 3.25; logSw = –4.58; MW = 358.4 |
| Comparator Or Baseline | N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide: logP = 3.48; logD = 3.48; MW = 376.39 |
| Quantified Difference | ΔlogP = –0.23 (target lower); ΔMW = –17.99 g/mol; estimated ΔlogSw ≈ +0.23 log units (improved solubility) |
| Conditions | Calculated values (ChemDiv platform; consistent computational method applied to both compounds). No experimental logP/logSw available for direct comparison. |
Why This Matters
Lower lipophilicity reduces non-specific protein binding, mitigates phospholipidosis risk, and improves handling in aqueous assay buffers—factors that directly influence screening data quality and compound developability.
